8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C17H17BrN6O3 and its molecular weight is 433.266. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to various changes in the target, potentially altering its function or activity.
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
1,2,4-triazole derivatives are known for their good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance their bioavailability .
Result of Action
Given the wide range of potential pharmaceutical activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-5-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-8-9(18)6-7-11(10)27-4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFZZRTSOPNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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